molecular formula C25H31N3O6 B2484922 1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate CAS No. 1351590-90-3

1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate

Cat. No. B2484922
M. Wt: 469.538
InChI Key: OFSNWVVSZPQCIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives typically involves multi-step reactions that include cyclization, N-alkylation, and substitution reactions. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one derivatives involves the reaction of key starting materials followed by characterization through elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction (Xue Si-jia, 2011). These methods are indicative of the complex synthetic pathways that could be employed for the synthesis of the target compound, emphasizing the need for precise reaction conditions and purification techniques.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals crucial insights into their reactivity and interaction capabilities. The structure is often determined using techniques such as X-ray diffraction, showcasing the compound's conformation and spatial arrangement (S. Ö. Yıldırım et al., 2006). For the target compound, such analysis would elucidate the orientation of the dimethoxybenzyl and piperidinyl groups relative to the benzimidazole core, which is critical for understanding its chemical and physical properties.

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, including but not limited to, nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are significantly influenced by the substituents on the benzimidazole core and the piperidine ring. The reactivity patterns of these compounds can be explored through various synthetic pathways to yield novel derivatives with potential biological activities (V. Patel et al., 2013).

Scientific Research Applications

Cancer Treatment Research

Benzimidazole derivatives, such as the compound studied by Teffera et al. (2013), show potential applications in cancer treatment. The study focused on a new anaplastic lymphoma kinase (ALK) inhibitor, exploring its pharmacokinetics and enzymatic hydrolysis in plasma. Although the compound showed high clearance and short half-life in mice, modifications led to several analogs with improved stability and sustained exposure above in vitro IC50, albeit with reduced potency against ALK. This study underscores the delicate balance between stability and therapeutic efficacy in drug development for cancer treatments (Teffera et al., 2013).

Alzheimer's Disease Treatment

Gupta et al. (2020) synthesized a series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives based on the lead compound donepezil, widely used for managing Alzheimer's disease. The research involved structural modifications and in-vivo and in-vitro evaluations against Alzheimer's disease. Some derivatives showed excellent anti-Alzheimer's profiles, highlighting the potential of benzimidazole derivatives in neurodegenerative disease treatment (Gupta et al., 2020).

Corrosion Inhibition

Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid. The study found that these derivatives are effective corrosion inhibitors, with inhibition efficiency increasing with concentration. The inhibitors were found to be of mixed type, and the use of various spectroscopic and microscopic techniques provided evidence of iron/inhibitors interactions. These findings suggest that benzimidazole derivatives could be valuable in industrial applications where corrosion resistance is critical (Yadav et al., 2016).

Antimicrobial and Antifungal Applications

Patel et al. (2013) synthesized novel compounds by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. These compounds exhibited promising antibacterial and antifungal activity, suggesting the potential of benzimidazole derivatives as antimicrobial agents (Patel et al., 2013).

Future Directions

Future research could explore the biological activity of this compound and its potential applications in medicinal chemistry. For instance, modifications could be made to the compound’s structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

1-[[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylbenzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2.C2H2O4/c1-17-24-22-6-4-5-7-23(22)26(17)16-18-8-10-25(11-9-18)15-19-12-20(27-2)14-21(13-19)28-3;3-1(4)2(5)6/h4-7,12-14,18H,8-11,15-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNWVVSZPQCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate

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